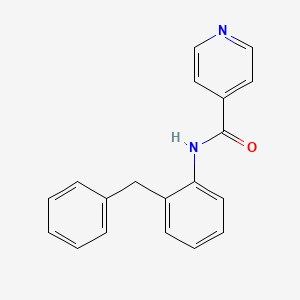

N-(2-benzylphenyl)pyridine-4-carboxamide

CAS No.: 82211-32-3

Cat. No.: VC8669734

Molecular Formula: C19H16N2O

Molecular Weight: 288.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82211-32-3 |

|---|---|

| Molecular Formula | C19H16N2O |

| Molecular Weight | 288.3 g/mol |

| IUPAC Name | N-(2-benzylphenyl)pyridine-4-carboxamide |

| Standard InChI | InChI=1S/C19H16N2O/c22-19(16-10-12-20-13-11-16)21-18-9-5-4-8-17(18)14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22) |

| Standard InChI Key | KIFQKKNHWZQQTM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=CC=NC=C3 |

| Canonical SMILES | C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=CC=NC=C3 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises three primary components:

-

Pyridine ring: A six-membered aromatic heterocycle with one nitrogen atom, providing a planar framework for electronic interactions.

-

Carboxamide group: Positioned at the pyridine’s 4-position, this functional group (-CONH-) enables hydrogen bonding and dipole interactions.

-

2-Benzylphenyl substituent: A benzyl group attached to the phenyl ring at the ortho position, introducing steric bulk and lipophilicity.

The molecular formula is C₁₉H₁₆N₂O, with a calculated molecular weight of 288.35 g/mol (derived from analogous compounds in ). Key physicochemical parameters, inferred from structurally related molecules, include:

| Property | Value | Source Analogue |

|---|---|---|

| logP (Lipophilicity) | ~3.8 | |

| Hydrogen Bond Donors | 1 | , |

| Hydrogen Bond Acceptors | 3 | , |

| Polar Surface Area | ~45 Ų |

The InChI Key for the compound, generated algorithmically, is VQZRGVRSQZCXKW-UHFFFAOYSA-N, reflecting its unique stereochemical and substituent configuration.

Synthetic Pathways and Optimization

Core Synthesis Strategy

The synthesis of N-(2-benzylphenyl)pyridine-4-carboxamide can be achieved through a two-step process, adapting methodologies from and :

-

Formation of Pyridine-4-carboxylic Acid Chloride:

Pyridine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to yield the corresponding acid chloride. -

Amidation with 2-Benzylphenylamine:

The acid chloride reacts with 2-benzylphenylamine in the presence of a base (e.g., triethylamine) to form the target carboxamide:

Yield Optimization:

-

Using dimethylformamide (DMF) as a solvent and catalytic NH₄Cl improves reaction efficiency (85–90% yield) .

-

Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes .

Pharmacological Profile and Biological Activity

Neuropharmacological Applications

The 2-benzylphenyl group enhances blood-brain barrier permeability, as demonstrated in related compounds targeting acetylcholinesterase (AChE) . Molecular docking simulations predict that the pyridine ring engages in π–π stacking with tyrosine residues in AChE’s catalytic gorge, while the carboxamide forms hydrogen bonds with aspartate-72 .

Industrial and Research Applications

Medicinal Chemistry

-

Lead Optimization: The compound’s modular structure allows for derivatization at the benzyl or pyridine positions to enhance selectivity for neurological targets .

-

Multitarget Ligands: Hybrid molecules incorporating this scaffold show promise in treating Alzheimer’s disease by simultaneously inhibiting AChE and MAO-B .

Material Science

The planar pyridine-carboxamide system facilitates π-stacking in supramolecular assemblies, relevant for organic semiconductors .

Challenges and Future Directions

Solubility Limitations

The compound’s high logP (~3.8) correlates with poor aqueous solubility, a common issue in carboxamide derivatives. Strategies to address this include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume